

In-Depth Technical Guide: 2,6-Dimethylisonicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dimethylisonicotinaldehyde

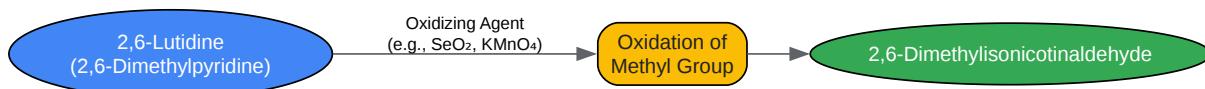
Cat. No.: B103365

[Get Quote](#)

CAS Number: 18206-06-9

This technical guide provides a comprehensive overview of **2,6-Dimethylisonicotinaldehyde**, a key heterocyclic aldehyde intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and agrochemical research. This document details the compound's properties, synthesis, reactivity, and safety information, supported by experimental data and visualizations to facilitate its application in a laboratory setting.

Chemical and Physical Properties


2,6-Dimethylisonicotinaldehyde, also known as 2,6-dimethylpyridine-4-carbaldehyde, is a substituted pyridine derivative. Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	18206-06-9	[1]
Molecular Formula	C ₈ H ₉ NO	[2]
Molecular Weight	135.16 g/mol	[2]
Appearance	Liquid or Solid or Semi-solid	[3]
Boiling Point	218.1°C at 760 mmHg	
SMILES	CC1=CC(=CC(=N1)C)C=O	[1]
InChI	InChI=1S/C8H9NO/c1-6-3-8(5-10)4-7(2)9-6/h3-5H,1-2H3	[1]
InChIKey	OFIMNDTVWZPKIN-UHFFFAOYSA-N	[3]
Storage Conditions	2-8°C, store under inert gas	

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2,6-Dimethylisonicotinaldehyde** is not extensively documented in readily available literature, a general synthetic approach can be inferred from the synthesis of related pyridine aldehydes. A plausible route involves the oxidation of the corresponding precursor, 2,6-dimethyl-4-methylpyridine (2,4,6-collidine).

A general workflow for such a synthesis is depicted below.

[Click to download full resolution via product page](#)

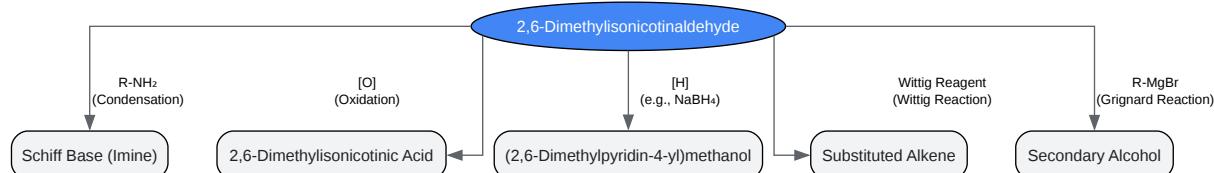
Caption: General workflow for the synthesis of **2,6-Dimethylisonicotinaldehyde**.

Experimental Protocol (Hypothetical):

A common method for the selective oxidation of a methyl group on a pyridine ring is through the use of selenium dioxide.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-collidine (1.0 eq) in a suitable solvent such as dioxane or pyridine.
- Reagent Addition: Add selenium dioxide (1.1 eq) portion-wise to the stirred solution.
- Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture and filter to remove selenium residues. The filtrate is then concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2,6-Dimethylisonicotinaldehyde**.

Chemical Reactivity and Applications


The chemical reactivity of **2,6-Dimethylisonicotinaldehyde** is primarily dictated by the aldehyde functional group, which is susceptible to nucleophilic attack. The pyridine ring, being electron-deficient, can also influence the reactivity of the aldehyde and participate in various transformations. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Key Reactions:

- Condensation Reactions: The aldehyde group readily undergoes condensation with amines to form Schiff bases (imines). For instance, reaction with isonicotinic hydrazide can yield corresponding hydrazones, which have been investigated for their biological activities.^[4]
- Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2,6-dimethylisonicotinic acid.

- Reduction: Reduction of the aldehyde group, for example with sodium borohydride, would yield the corresponding alcohol, (2,6-dimethylpyridin-4-yl)methanol.
- Carbon-Carbon Bond Formation: The aldehyde can participate in various carbon-carbon bond-forming reactions such as the Wittig reaction, aldol condensation, and Grignard reactions to introduce diverse substituents at the 4-position of the pyridine ring.

These reactions make **2,6-Dimethylisonicotinaldehyde** a valuable intermediate for creating libraries of pyridine derivatives for biological screening.^{[3][5]}

[Click to download full resolution via product page](#)

Caption: Key reactions of **2,6-Dimethylisonicotinaldehyde**.

Spectroscopic Data (Predicted)

While experimental spectra are not readily available in public databases, the expected spectroscopic features can be predicted based on the structure of **2,6-Dimethylisonicotinaldehyde**.

¹H NMR (Predicted):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.9-10.1	Singlet	1H	Aldehyde proton
~7.5-7.7	Singlet	2H	Aromatic protons
~2.6-2.8	Singlet	6H	Methyl protons

¹³C NMR (Predicted):

Chemical Shift (ppm)	Assignment
~193	Aldehyde carbonyl carbon
~158	C2 and C6 of pyridine ring
~145	C4 of pyridine ring
~120	C3 and C5 of pyridine ring
~24	Methyl carbons

IR Spectroscopy (Predicted):

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2900-3000	Medium	C-H stretch (methyl, aromatic)
~2720, ~2820	Weak	C-H stretch (aldehyde Fermi doublet)
~1700-1715	Strong	C=O stretch (aldehyde)
~1580-1600	Medium	C=C and C=N stretch (pyridine ring)

Mass Spectrometry (Predicted Fragmentation):

The mass spectrum is expected to show a molecular ion peak at m/z = 135. Key fragmentation patterns would likely involve the loss of the aldehyde group (-CHO, M-29) and cleavage of the methyl groups.

Safety and Handling

2,6-Dimethylisonicotinaldehyde should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).

Hazard Identification:

- GHS Pictogram: GHS07 (Exclamation mark)[6]
- Hazard Statement: H302: Harmful if swallowed.[6]

Precautionary Measures:

- Wear protective gloves, clothing, and eye/face protection.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke when using this product.
- IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2,6-Dimethylisonicotinaldehyde is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its reactivity, centered around the aldehyde functionality, allows for a wide range of chemical transformations. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective utilization. Further investigation into its biological activity and the development of detailed synthetic protocols are warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2,6-dimethylpyridine-4-carbaldehyde (C8H9NO) [pubchemlite.lcsb.uni.lu]
- 2. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 3. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

• To cite this document: BenchChem. [In-Depth Technical Guide: 2,6-Dimethylisonicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103365#2-6-dimethylisonicotinaldehyde-cas-number-18206-06-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com